5-硝基-2-萘酮

描述

Synthesis Analysis

The synthesis of 5-Nitro-2-tetralone and related compounds often involves the nitration of tetralones or the use of nitroolefins in catalytic asymmetric reactions. For example, Rufer et al. (1975) reported the synthesis of 2-(5-Nitro-2-imidazolylmethylene)-1-tetralones through a process evaluating their antimicrobial activities, highlighting the broad antibacterial spectrum of the synthesized compounds (Rufer, Kessler, & Schröder, 1975). Nath and Pan (2017) developed an organocatalytic asymmetric Tamura cycloaddition with α-branched nitroolefins to synthesize highly functionalized 1-tetralone compounds, showcasing the reaction's high enantioselectivity and good diastereoselectivity (Nath & Pan, 2017).

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-tetralone and its polymorphs can be characterized by various spectroscopic methods and X-ray diffraction analysis. Pogoda, Janczak, and Videnova-Adrabińska (2016) synthesized new polymorphic forms of 5-nitrofurazone, closely related to 5-Nitro-2-tetralone, and analyzed their molecular organization in terms of conformation and hydrogen-bonded networks (Pogoda, Janczak, & Videnova-Adrabińska, 2016).

Chemical Reactions and Properties

5-Nitro-2-tetralone participates in various chemical reactions, leading to the synthesis of compounds with potential biological activity or materials with specific properties. For instance, Aksenov et al. (2023) described a diastereoselective assembly of tetralone derivatives through a tandem Michael reaction and ipso-substitution of the nitro group, producing 1-tetralones with two contiguous chiral centers (Aksenov et al., 2023).

科学研究应用

β-肾上腺素受体激动活性: Miyake 等人 (1977 年) 的一项研究合成了 5-硝基-2-萘酮的衍生物,发现这些化合物具有有效的 β-肾上腺素受体激动活性,具有显着的 β2 选择性 (Miyake 等人,1977 年).

抗菌和抗滴虫活性: Rufer 等人 (1975 年) 报道,5-硝基-2-萘酮的衍生物表现出广泛的抗菌谱,包括对变形杆菌属和铜绿假单胞菌的有效性。一些衍生物还显示出非凡的抗滴虫活性 (Rufer 等人,1975 年).

5,6-二氢苯并吖啶的合成: Ju (2003 年) 探索了由低价钛试剂辅助的 5,6-二氢苯并吖啶的合成,从 2 (邻硝基苯甲醛) 1 萘酮开始 (Ju,2003 年).

去质子化研究: Nevy 等人 (1997 年) 研究了苯基取代的 2-萘酮(包括 6-硝基-2-萘酮)在氢氧化钠水溶液中的去质子化。这项研究提供了对这些反应中过渡态不平衡的见解 (Nevy 等人,1997 年).

四氢色烯和二氢萘呋喃的合成: Reddy 等人 (2023 年) 报道了从 β-萘酮开始通过级联过程合成取代的四氢色烯和二氢萘呋喃 (Reddy 等人,2023 年).

苯并[h]喹唑啉和二苯并[a,i]菲的合成: Herrera 等人 (2006 年) 描述了分别从 1-萘酮和 2-萘酮一锅合成苯并[h]喹唑啉和二苯并[a,i]菲,突出了萘酮衍生物在化学合成中的多功能性 (Herrera 等人,2006 年).

3,4-环戊-1-萘酮的合成: Uenoyama 等人 (2005 年) 通过涉及自由基环化和羰基化的单锅顺序实现了 3,4-环戊-1-萘酮的合成 (Uenoyama 等人,2005 年).

抗增殖和抗菌活性: Cuartas 等人 (2019 年) 合成了从亚苄基萘酮开始的带有 6-硝基官能团的新型苯并[g]吲唑。这些化合物对肺癌细胞系表现出显着的抗增殖活性,对淋病奈瑟菌表现出抗菌活性 (Cuartas 等人,2019 年).

硝基衍生物的氢化: Trandafir 等人 (2020 年) 使用复合催化剂对硝基衍生物(包括 7-硝基-1-萘酮)的氢化进行了研究。这项研究为催化和化学合成领域做出了贡献 (Trandafir 等人,2020 年).

安全和危害

Safety measures for handling 5-Nitro-2-tetralone include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves. If exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator should be used . Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

未来方向

The future directions for 5-Nitro-2-tetralone could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the development of green and sustainable methods for amide hydrogenation is a central focus of modern organic synthesis, and 5-Nitro-2-tetralone could play a role in this research .

属性

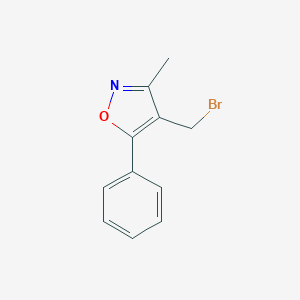

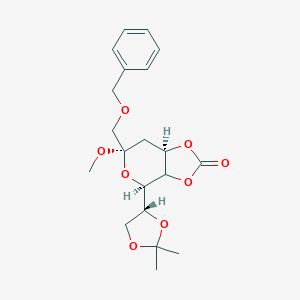

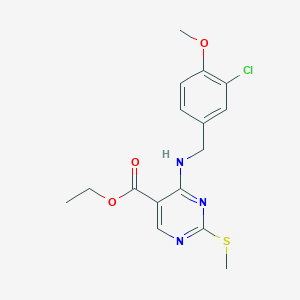

IUPAC Name |

5-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519741 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-tetralone | |

CAS RN |

89331-01-1 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

palladium(II) dichloride](/img/structure/B50169.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)